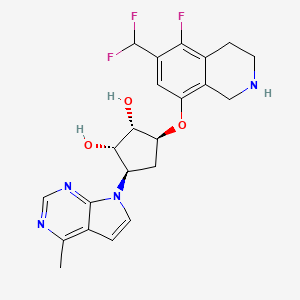
Prmt5-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06939999 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the methylation of arginine residues on cellular proteins, which is involved in various cellular processes such as transcription, cell signaling, mRNA translation, DNA repair, protein stability, and pre-mRNA splicing . Overexpression of PRMT5 has been linked to high rates of tumor cell proliferation and decreased overall survival in cancer patients .
Chemical Reactions Analysis
PF-06939999 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-06939999 has shown significant potential in scientific research, particularly in the field of cancer therapy. It has demonstrated antitumor activity in non-small cell lung cancer (NSCLC) with splicing dysregulation . The compound has been shown to reduce the proliferation of cancer cells, decrease symmetric dimethyl arginine (SDMA) levels, and alter the alternative splicing of numerous pre-mRNAs . These effects make PF-06939999 a promising candidate for the treatment of cancers with splicing dysregulation .
Mechanism of Action
PF-06939999 exerts its effects by inhibiting the methyltransferase activity of PRMT5. This inhibition decreases the levels of monomethylated and dimethylated arginine residues in histones H2A, H3, and H4 . By modulating the expression of genes involved in several cellular processes, including cell proliferation, PF-06939999 effectively reduces tumor cell growth and proliferation .
Comparison with Similar Compounds
PF-06939999 is unique in its selective inhibition of PRMT5. Similar compounds include other PRMT5 inhibitors such as EPZ015666. PF-06939999 has a lower propensity for the development of mutations that confer complete drug resistance compared to SAM-cooperative substrate site inhibitors like EPZ015666 . This makes PF-06939999 a more promising candidate for long-term cancer therapy .
Properties
CAS No. |
2159123-14-3 |
|---|---|
Molecular Formula |
C22H23F3N4O3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(1S,2S,3S,5R)-3-[[6-(difluoromethyl)-5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl]oxy]-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C22H23F3N4O3/c1-10-11-3-5-29(22(11)28-9-27-10)15-7-17(20(31)19(15)30)32-16-6-13(21(24)25)18(23)12-2-4-26-8-14(12)16/h3,5-6,9,15,17,19-21,26,30-31H,2,4,7-8H2,1H3/t15-,17+,19+,20-/m1/s1 |
InChI Key |
HBGHQRGHFNTSDP-DJABAAGCSA-N |
Isomeric SMILES |
CC1=C2C=CN(C2=NC=N1)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OC4=C5CNCCC5=C(C(=C4)C(F)F)F |
Canonical SMILES |
CC1=C2C=CN(C2=NC=N1)C3CC(C(C3O)O)OC4=C5CNCCC5=C(C(=C4)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)

![N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide](/img/structure/B10827755.png)

![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea](/img/structure/B10827773.png)

![N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10827788.png)
![N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide](/img/structure/B10827795.png)

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)

![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)

![3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10827815.png)
